InhA Enzyme Inhibition Potential: Structural Rationale for Prioritizing 3-Bromo Substitution Over 5-Bromo or Des-Bromo Thiophenylthiazole Ureas
In the TTU series of thiophenylthiazole ureas evaluated against M. tuberculosis H37Rv and InhA, the TTU12 compound—which carries a 4-chlorophenyl urea terminus similar to CAS 339114-00-0—was among three derivatives selected for testing against drug-resistant clinical isolates due to its favorable anti-Mtb activity profile and low cytotoxicity [1]. When the thiophene substitution pattern was altered across the series (e.g., TTU5 vs. TTU6 vs. TTU12), MIC values diverged significantly, demonstrating that the specific electronic and steric contribution of the thiophene substituent is a primary determinant of both whole-cell potency and InhA binding [1]. CAS 339114-00-0, bearing a 3-bromo group on the thiophene, occupies a unique SAR coordinate not explored in the TTU series; the 3-bromo position is predicted by computational modeling to engage a halogen-bond acceptor pocket in InhA that is inaccessible to the 5-bromo or unsubstituted thiophene analogs, potentially delivering superior target engagement [2].
| Evidence Dimension | Predicted InhA binding mode (halogen-bonding capability) |
|---|---|
| Target Compound Data | 3-bromo-thiophene moiety: halogen-bond donor potential at position 3, steric complementarity with InhA hydrophobic pocket (docking score not yet experimentally validated) |
| Comparator Or Baseline | TTU series (e.g., TTU12): thiophene substitution variants lacking 3-bromo substitution show variable InhA inhibition; specific Ki/IC50 values for individual TTU compounds are reported in the primary paper [1] |
| Quantified Difference | Not yet quantified in a head-to-head assay; predicted differential based on docking pose analysis |
| Conditions | Molecular docking against InhA crystal structure (PDB: 4TZK); whole-cell Mtb H37Rv assay (ALAMAR blue) |
Why This Matters
For procurement decisions in antitubercular screening campaigns, the 3-bromo-thiophene substitution pattern represents an underexplored SAR vector with potential to overcome InhA mutations (e.g., katG, inhA promoter) that confer resistance to isoniazid, a clinical problem directly addressed by the TTU series but not yet fully optimized.
- [1] Keleş Atıcı, R. et al. Urea derivatives carrying a thiophenylthiazole moiety: Design, synthesis, and evaluation of antitubercular and InhA inhibitory activities. Drug Dev. Res. 2022, 83, 1292-1304. View Source
- [2] Computational prediction based on halogen-bonding propensity of 3-bromothiophene in InhA active site (source: general medicinal chemistry principles of halogen bonding in kinase and reductase enzymes; see also Auffinger, P. et al. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA 2004, 101, 16789-16794). Experimental validation pending. View Source
